molecular formula C10H18N2O2 B570614 Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate CAS No. 122848-57-1

Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate

Cat. No.: B570614
CAS No.: 122848-57-1
M. Wt: 198.266
InChI Key: YPCQQZHIBTVQAB-UHFFFAOYSA-N
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Description

Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate is a bicyclic compound with the molecular formula C10H18N2O2. It is known for its unique structure, which includes a diazabicycloheptane core. This compound is often used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate typically involves the reaction of tert-butyl carbamate with a suitable diazabicycloheptane precursor. The reaction is carried out under inert conditions, often using nitrogen or argon gas, to prevent oxidation and other side reactions. The reaction temperature is usually maintained between 2-8°C to ensure the stability of the reactants and products .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and reactant concentrations. The product is then purified using techniques like crystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The diazabicycloheptane core is crucial for its binding affinity and specificity. The pathways involved in its mechanism of action include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate hydrochloride
  • Tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate

Uniqueness

Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate is unique due to its specific diazabicycloheptane structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers higher stability and reactivity, making it a valuable compound in various applications .

Properties

IUPAC Name

tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-6-7-4-11-5-8(7)12/h7-8,11H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPCQQZHIBTVQAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00674240
Record name tert-Butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122848-57-1
Record name tert-Butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-Diaza-bicyclo[3.2.0]heptane-6-carboxylic acid tert-butyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

3-tert-Butoxycarbonylamino-4-hydroxymethyl-pyrrolidine-1-carboxylic acid benzyl ester. To a 3 L round-bottomed flask, was added the filtered reaction mixture of 3-amino-4-hydroxymethyl-pyrrolidine-1-carboxylic acid benzyl ester in pentanol/ethanol mixture. To the mixture sodium bicarbonate (30.8 g, 367 mmol), H2O (655 mL), and Boc anhydride (38 g, 174.1 mmol) were added. The mixture was stirred under N2(g) for 15 h at room temperature. The biphasic mixture was then separated and the organics were washed with brine (655 mL). The organics were dried with magnesium sulfate, filtered, and concentrated under reduced pressure. The material was warmed to 98° C. in toluene/heptanes (280 mL each) and then filtered. The filtrate was slowly cooled to room temperature and stirred for 20 h. The resulting solids were filtered and washed with heptanes to provide the title compound (39.5 g, 64% over two steps). 1H-NMR (CD3OD, 400 MHz): 7.31 (m, 5H), 5.11 (s, 2H), 4.20 (m, 1H), 3.50-3.70 (m, 4H), 3.34-3.42 (m, 1H), 3.18-3.29 (m, 1H), 2.49 (m, 1H), 1.44 (s, 9H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
pentanol ethanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
30.8 g
Type
reactant
Reaction Step Three
Quantity
38 g
Type
reactant
Reaction Step Three
Name
Quantity
655 mL
Type
solvent
Reaction Step Three
Yield
64%

Synthesis routes and methods II

Procedure details

Allyl-(2,2-dimethoxy-ethyl)-carbamic acid benzyl ester. To a 500 mL round-bottomed flask equipped with thermocouple probe, nitrogen inlet, reflux condenser, heating mantle, and mechanical stirring was added (2,2-dimethoxy-ethyl)-carbamic acid benzyl ester (50 g, 209 mmol) in toluene (180 mL). To the resulting solution was added powdered KOH (51.6 g, 920 mmol) and triethylbenzylammonium chloride (0.810 g, 3.55 mmol). A solution of allyl bromide (33.0 g, 275 mmol) in toluene (50 mL) was added dropwise over 10 minutes. The mixture was heated to 50° C. and stirred for 2 days. To the reaction mixture was added water (230 mL) over ten minutes. The layers were separated and the aqueous was extracted with toluene (2×200 mL). The combined organics were washed with brine (1×200 mL), dried with magnesium sulfate, filtered, and concentrated to afford the title compound (57.8 g, 98%). 1H-NMR (CDCl3, 500 MHz): 7.31 (m, 5H), 5.76 (m, 1H), 5.15 (m, 4H), 4.51 (m, 1H), 3.98 (d, J=9.48, 2H), 3.36 (m, 8H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
180 mL
Type
reactant
Reaction Step Two
Name
Quantity
51.6 g
Type
reactant
Reaction Step Three
Quantity
33 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
0.81 g
Type
catalyst
Reaction Step Five
Name
Quantity
230 mL
Type
solvent
Reaction Step Six
Yield
98%

Synthesis routes and methods III

Procedure details

Allyl-(2-hydroxyimino-ethyl)-carbamic acid benzyl ester. To a 1 L round-bottomed flask, were added allyl-(2-oxo-ethyl)-carbamic acid benzyl ester (45.2 g, 193.8 mmol) and hydroxylamine hydrochloride (17.5 g, 251.9 mmol) in acetonitrile (260 mL). To the resulting mixture was added a solution of sodium acetate trihydrate (29.5 g, 217 mmol) in H2O (130 mL). The reaction mixture was stirred at room temperature under nitrogen(g) overnight. The mixture was concentrated under reduced pressure and the resulting residue was extracted with ethyl acetate (2×130 mL). The combined organics were washed with brine, dried with magnesium sulfate, filtered, and concentrated under reduced pressure to afford the title compound (46.5 g, 97%). 1H-NMR (CDCl3, 400 MHz): 7.32 (m, 5H), 6.72 (m, 1H), 5.77 (bs, 1H), 5.16 (m, 4H), 4.19 (m, 1H), 3.95 (m, 3H). MS (electrospray): exact mass calculated for C13H16N2O3, 248.12; m/z found, 249.1 [M+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
45.2 g
Type
reactant
Reaction Step Two
Quantity
17.5 g
Type
reactant
Reaction Step Two
Quantity
260 mL
Type
solvent
Reaction Step Two
Quantity
29.5 g
Type
reactant
Reaction Step Three
Name
Quantity
130 mL
Type
solvent
Reaction Step Three
Yield
97%

Synthesis routes and methods IV

Procedure details

3-Benzyl, 6-tert-butyl-3,6-diazabicyclo[3.2.0]heptane-3,6-dicarboxylate. To a 1 L round-bottomed flask were added 3-tert-butoxycarbonylamino-4-hydroxymethyl-pyrrolidine-1-carboxylic acid benzyl ester (44 g, 104 mmol) in dichloromethane (150 mL) and trifluoroacetic acid (51 mL). The reaction mixture was stirred for 20 h. The reaction mixture was concentrated under reduced pressure. The residual material was taken up in ethanol (250 mL) and basified with 25% NaOH(aq) to pH ˜12 (70 mL). Additional 25% NaOH(aq) (15 mL) was added and the resulting mixture was warmed to 60° C. for 1.5 h. After cooling to room temperature, the resulting mixture was then slowly added to di-tert-butyl dicarbonate (22.7 g, 104 mmol) in ethanol (30 mL) at room temperature over 40 minutes. The reaction mixture was concentrated under reduced pressure, and the resulting residual was partitioned between H2O and ethyl acetate (250 mL each). The aqueous layer was extracted one more time with ethyl acetate and the combined organics were washed with brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product was further purified by flash column chromatography (2×330 g silica, 15 to 45% EA/hexanes) to provide the title compound (20.9 g, 67%). 1H-NMR (CD3OD, 400 MHz): 7.32 (m, 5H), 5.16 (s, 2H), 4.66 (m, 1H), 4.04 (m, 2H), 3.86 (d, J=12.1 Hz, 1H), 3.45 (m, 1H), 3.25 (m, 1H), 3.02-3.16 (m, 2H), 1.41 (s, 9H). MS (electrospray): exact mass calculated for C18H24N2O4, 332.17; m/z found, 233.1 [M+H]+.
[Compound]
Name
6-tert-butyl-3,6-diazabicyclo[3.2.0]heptane-3,6-dicarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
51 mL
Type
solvent
Reaction Step Two
Quantity
22.7 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Yield
67%

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